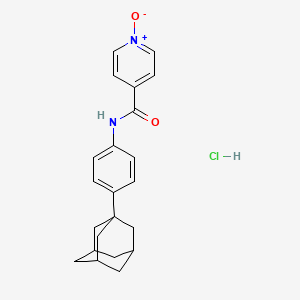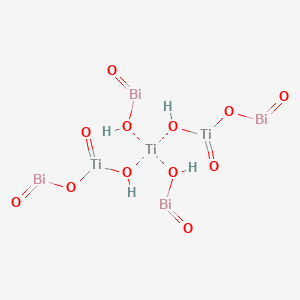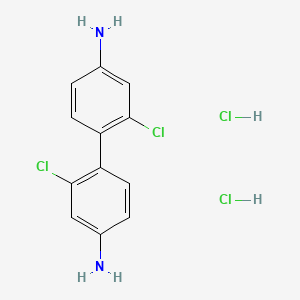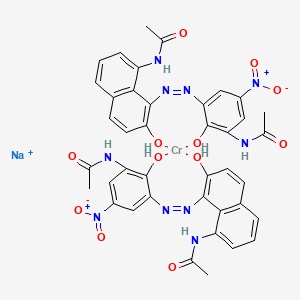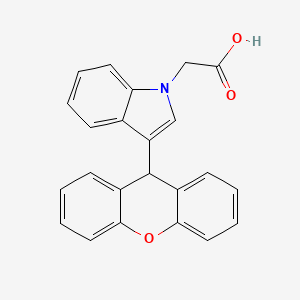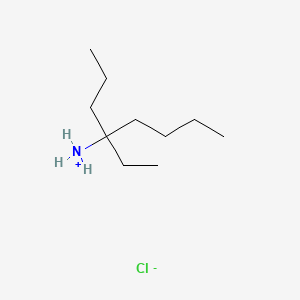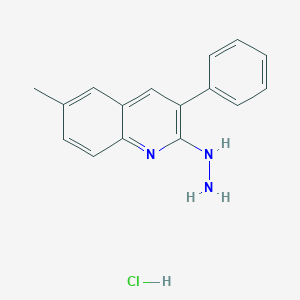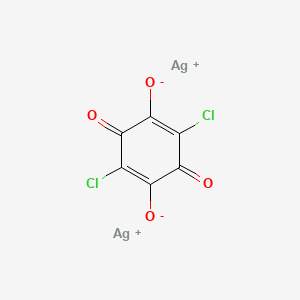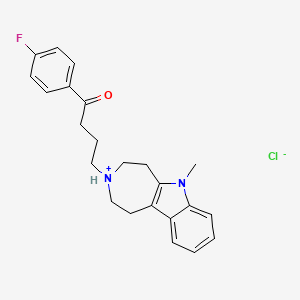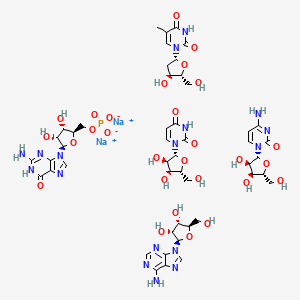
(+-)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of nipecotic acid, which is known for its role in the inhibition of gamma-aminobutyric acid (GABA) uptake. The presence of the methyl and phenyl groups, along with the propyl ester and hydrobromide salt, contributes to its distinct chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide typically involves several steps, starting from nipecotic acid. The process includes:
Esterification: Nipecotic acid is esterified with propanol in the presence of a strong acid catalyst to form the propyl ester.
Methylation: The ester is then methylated using a methylating agent such as methyl iodide.
Phenylation: The methylated ester undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenyl group.
Salt Formation: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the esterification and methylation steps, and large-scale batch reactors for the Friedel-Crafts alkylation and salt formation.
化学反应分析
Types of Reactions
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 1-Methyl-4-phenylnipecotic acid.
Oxidation: 1-Carboxy-4-phenylnipecotic acid.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学研究应用
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential role in modulating GABAergic activity due to its structural similarity to nipecotic acid.
Medicine: Explored for its potential therapeutic effects in neurological disorders, particularly those involving GABAergic dysfunction.
作用机制
The mechanism of action of (±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is primarily related to its interaction with the GABAergic system. The compound inhibits the reuptake of GABA by binding to GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft. This leads to enhanced GABAergic neurotransmission, which can have various effects on neuronal excitability and inhibition.
相似化合物的比较
Similar Compounds
Nipecotic Acid: The parent compound, known for its GABA uptake inhibitory properties.
Tiagabine: A GABA reuptake inhibitor used in the treatment of epilepsy.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness
(±)-1-Methyl-4-phenylnipecotic acid propyl ester hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other GABA reuptake inhibitors. The presence of the propyl ester and hydrobromide salt may influence its solubility, stability, and bioavailability, making it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
57153-01-2 |
|---|---|
分子式 |
C16H24BrNO2 |
分子量 |
342.27 g/mol |
IUPAC 名称 |
propyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |
InChI |
InChI=1S/C16H23NO2.BrH/c1-3-11-19-16(18)15-12-17(2)10-9-14(15)13-7-5-4-6-8-13;/h4-8,14-15H,3,9-12H2,1-2H3;1H/t14-,15-;/m1./s1 |
InChI 键 |
XIPOFIKFJDIYEZ-CTHHTMFSSA-N |
手性 SMILES |
CCCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-] |
规范 SMILES |
CCCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


